molecular formula C11H12O4 B1337154 Methyl 4-(2-methoxy-2-oxoethyl)benzoate CAS No. 52787-14-1

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Cat. No. B1337154
Key on ui cas rn: 52787-14-1
M. Wt: 208.21 g/mol
InChI Key: QAQYBHOZQQRJBA-UHFFFAOYSA-N
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Patent
US04532241

Procedure details

A solution of dimethyl homoterephthalate (4.16 g, 20 mmoles) in 15 ml of dry tetrahydrofuran was added dropwise over 15 min to a stirred mixture of potassium hydride (2.5 g of 35% oil suspension, 22 mmole) in 75 ml of dry tetrahydrofuran at 0° C. After 30 min a homogeneous yellow suspension had formed. Methyl iodide (2.79 g, 22 mmole) was then added over a 5 minute period and the resulting mixture stirred for 30 minutes. The mixture was quenched with 2 ml of 50% acetic acid, diluted with 500 ml of water and extracted with ether. The ether extract was washed with water, dried over magnesium sulfate and evaporated to leave an oil. The material was chromatographed on silica gel with elution by ether-hexane (1:9) to afford (71%) of a clear oil; m/e 222 (M+): NMR (CDCl3) 1.50 (3H, d, CH3), 3.65 (3 H, s, OCH3), 3.93 (3H, s, OCH3 benzoate).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]([O:14][CH3:15])(=[O:13])[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[H-].[K+].[CH3:18]I>O1CCCC1>[CH3:18][CH:2]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)[C:1]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C(CC1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.79 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min a homogeneous yellow suspension had formed
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 2 ml of 50% acetic acid
ADDITION
Type
ADDITION
Details
diluted with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on silica gel with elution by ether-hexane (1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OC)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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